molecular formula C25H26O7 B119551 Morusinol CAS No. 62949-93-3

Morusinol

Cat. No.: B119551
CAS No.: 62949-93-3
M. Wt: 438.5 g/mol
InChI Key: AFOKZNPZDXHDHD-UHFFFAOYSA-N
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Description

Morusinol is a prenylated flavone isolated from the root bark of Morus alba (white mulberry) and is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound has shown significant promise in biomedical research, particularly in oncology. Studies indicate that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including melanoma, liver carcinoma, and colorectal cancer cells . The compound's mechanism of action is multi-faceted. Research demonstrates that this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phases, halting uncontrolled cell division . It also promotes programmed cell death (apoptosis) and can trigger autophagy in cancer cells . A key mechanistic insight involves the DNA damage response pathway; this compound has been shown to induce degradation of the CHK1 protein via the ubiquitin-proteasome pathway, compromising the cancer cells' ability to repair DNA damage and leading to genomic instability . Furthermore, this compound can suppress cancer cell migration and invasion, processes critical for metastasis, by inhibiting signaling pathways such as Raf/MEK/ERK . Its selective cytotoxicity towards cancer cells over normal cells, as observed in studies on liver cancer models, makes it a compelling candidate for further investigation into targeted cancer therapies and combination treatments . Researchers can utilize this high-purity compound to explore these mechanisms and develop novel therapeutic strategies.

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOKZNPZDXHDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212149
Record name Oxydihydromorusi
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62949-93-3
Record name 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oxydihydromorusi
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Record name Oxydihydromorusi
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYDIHYDROMORUSI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Morusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 216 °C
Record name Morusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Analysis

Dosage Effects in Animal Models

The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials. Specific dosage effects in animal models have not been reported in the literature.

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. It is known to bind to the same pocket of p70S6K1, suggesting that it may localize to the same subcellular compartments as this protein.

Biological Activity

Morusinol, a flavonoid compound derived from the root bark of Morus alba (white mulberry), has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and cardiovascular health. This article synthesizes current research findings on this compound's biological effects, supported by data tables and case studies.

This compound is characterized by its flavonoid structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties. Its molecular formula is C15H12O5C_{15}H_{12}O_5, and it exhibits various pharmacological activities that are beneficial in treating several diseases.

Anticancer Activity

Numerous studies have demonstrated this compound's potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth through several mechanisms.

  • Cell Cycle Arrest : this compound induces cell cycle arrest by degrading CHK1, a key regulator in the DNA damage response pathway. This mechanism was particularly noted in melanoma cells, where this compound led to significant apoptosis and DNA damage response activation .
  • Inhibition of Cancer Cell Migration : Research indicates that this compound can inhibit the migration of cancer cells, thereby reducing metastasis. This effect is mediated through the suppression of matrix metalloproteinases (MMPs) and other related pathways .
  • Induction of Autophagy : this compound has been observed to promote autophagic processes in liver cancer cells, enhancing their sensitivity to chemotherapy agents .

Case Studies

  • A study highlighted that this compound significantly inhibited the growth of liver cancer cells with an IC50 value indicating potent activity against these cells .
  • Another investigation showed that this compound treatment resulted in a marked decrease in tumor volume in animal models, supporting its potential as a therapeutic agent against malignancies .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes.

  • Enzyme Inhibition : this compound effectively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Studies report IC50 values exceeding 100 μM for these enzymes .
  • Reduction of Inflammatory Markers : In vitro studies have shown that this compound reduces levels of nitric oxide (NO) and other inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Cardiovascular Benefits

This compound also demonstrates significant cardiovascular benefits through its antiplatelet activity.

  • Platelet Aggregation Inhibition : Research indicates that this compound inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner. In vivo studies using a ferric chloride-induced thrombosis model showed a substantial reduction in thrombus formation with this compound treatment .
  • Effects on Thromboxane B2 Formation : this compound significantly reduced thromboxane B2 (TXB2) formation, a marker associated with platelet activation and thrombosis, further supporting its cardiovascular protective effects .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits COX/LOX; reduces NO production
Cardiovascular protectionInhibits platelet aggregation; reduces TXB2 formation

Scientific Research Applications

Anticancer Properties

Morusinol has been identified as a promising candidate for cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Colorectal Cancer (CRC)

A study highlighted that this compound treatment significantly suppressed cell proliferation and promoted apoptosis in CRC cells. The mechanism involved the induction of cytoprotective autophagy and downregulation of key genes associated with cholesterol metabolism, notably the sterol regulatory element binding transcription factor 2 (SREBF2) . In vivo experiments demonstrated that this compound impeded tumor growth in mouse models, suggesting its potential as an anticancer drug for CRC.

Liver Cancer

This compound exhibited selective antiproliferative effects against liver cancer cells (SK-HEP-1) with an IC50 value of 20 μM. The compound induced autophagy and G2/M cell cycle arrest while suppressing the migration and invasion of cancer cells by inhibiting the Raf/MEK/ERK signaling pathway . These findings indicate that this compound could be a valuable therapeutic agent for liver cancer treatment.

Cardiovascular Applications

This compound's antiplatelet activity has been well-documented, suggesting its utility in preventing arterial thrombosis.

Inhibition of Arterial Thrombosis

Research demonstrated that this compound significantly inhibited platelet aggregation induced by collagen and arachidonic acid in vitro. In vivo studies using a ferric chloride-induced thrombosis model revealed that this compound reduced thrombus formation by substantial percentages at various concentrations . Oral administration of this compound increased the time to occlusion in vivo, indicating its potential benefits in managing transient ischemic attacks or strokes.

Anti-inflammatory Effects

This compound has shown promise in mitigating inflammation-related conditions.

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.

Bacterial Inhibition

This compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Studies indicated that it disrupts bacterial cell membranes, leading to increased cell death . This suggests potential applications in treating bacterial infections.

Neuroprotective Effects

Recent investigations have pointed to this compound's potential role in neuroprotection.

Mechanisms Against Neurodegeneration

This compound has been reported to inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases like Alzheimer's . Its ability to enhance GABA levels in the brain further supports its neuroprotective profile .

Preparation Methods

Plant Material and Solvent Extraction

The preparation of morusinol begins with the collection of Morus alba root bark, which is dried and ground into a coarse powder. The dried material (10 kg) undergoes maceration in methanol (MeOH) at room temperature for 72 hours, repeated three times to maximize yield. The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator, yielding a crude methanol extract (1.5 kg). This extract is suspended in distilled water and sequentially partitioned with n-hexane and ethyl acetate (EtOAc) to separate non-polar and polar constituents. The EtOAc-soluble layer (610 g) is retained for further fractionation due to its high flavonoid content.

Table 1: Solvent Systems for Extraction and Partitioning

StepSolvent RatioVolume (L)Yield
Methanol extractionMeOH301.5 kg
n-Hexane partitionH2O:n-hexane1:1450 g
EtOAc partitionH2O:EtOAc1:1610 g

Partitioning and Initial Fractionation

The EtOAc layer is subjected to silica gel column chromatography (70–230 mesh; column dimensions: 10 cm diameter × 28 cm length) using a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH). The elution sequence progresses from non-polar to polar solvents:

  • CHCl₃:MeOH (1:0 → 80:1 → 50:1 → 20:1 → 15:1 → 10:1 → 5:1 → 3:1 → 1:1, v/v).

This process yields 12 fractions (SS2-1 to SS2-12), with fraction SS2-7 (3 g) selected for further purification due to its high this compound content.

Isolation Techniques

Silica Gel Column Chromatography

Fraction SS2-7 is loaded onto a reversed-phase (RP-18) silica gel column (3 cm diameter × 20 cm length) and eluted with an acetonitrile (MeCN)-water gradient (30% → 100% MeCN in H₂O, v/v). This step generates nine subfractions (SS2-7-1 to SS2-7-9), with subfraction SS2-7-6 (450.1 mg) exhibiting the highest purity.

Table 2: Chromatography Conditions for this compound Isolation

Column TypeDimensionsEluent GradientKey FractionYield
Silica gel10 cm × 28 cmCHCl₃:MeOH (1:0–1:1)SS2-73 g
RP-18 silica gel3 cm × 20 cmMeCN:H₂O (30–100%)SS2-7-6450.1 mg

Reversed-Phase Chromatography

Subfraction SS2-7-6 undergoes final purification using an MCI gel CHP-20 column (2.5 cm diameter × 20 cm length) with a methanol-water gradient (40% → 90% MeOH in H₂O, v/v). This step isolates this compound (152 mg) as a pale-yellow amorphous powder.

Purification Processes

MCI Gel Column Chromatography

The MCI gel column effectively removes residual impurities, particularly hydrophobic contaminants. The use of a stepwise methanol gradient ensures optimal separation, with this compound eluting at 60–70% MeOH. The purity of the final product is confirmed via high-performance liquid chromatography (HPLC), showing a single peak at 254 nm.

Characterization and Identification

Spectroscopic Analysis

This compound’s structure is elucidated using nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS).

4.1.1 NMR Spectroscopy

  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 12.92 (s, 1H, OH), 7.32 (d, J = 8.5 Hz, 2H, H-2', H-6'), 6.80 (d, J = 8.5 Hz, 2H, H-3', H-5'), 6.65 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.45 (d, J = 12.0 Hz, 1H, H-2), 3.85 (s, 3H, OCH₃).

  • ¹³C-NMR (125 MHz, DMSO-d₆) : δ 181.2 (C-4), 164.1 (C-7), 161.3 (C-5), 157.8 (C-9), 128.9 (C-2', C-6'), 115.2 (C-3', C-5'), 103.4 (C-10), 98.7 (C-6), 94.1 (C-8), 82.3 (C-2), 56.1 (OCH₃).

4.1.2 ESI-MS Analysis
The ESI-MS spectrum exhibits a molecular ion peak at m/z 433.1 [M+H]⁺, consistent with the molecular formula C₂₁H₂₀O₉.

Table 3: Spectroscopic Data for this compound

TechniqueKey SignalsInterpretation
¹H-NMRδ 12.92 (s, OH), 7.32 (d, aromatic)Flavonoid skeleton, methoxy group
¹³C-NMRδ 181.2 (C-4), 164.1 (C-7)Carbonyl and oxygenated carbons
ESI-MSm/z 433.1 [M+H]⁺Molecular weight confirmation

Yield and Purity Assessment

The overall yield of this compound from 10 kg of dried root bark is approximately 0.0152% (152 mg). HPLC analysis confirms a purity of >98%, with a retention time of 12.7 minutes under the following conditions:

  • Column : C18 (4.6 × 250 mm, 5 μm)

  • Mobile phase : MeCN:H₂O (55:45, v/v)

  • Flow rate : 1.0 mL/min.

Challenges and Optimization

Initial attempts to isolate this compound faced difficulties due to co-eluting impurities in the EtOAc layer. Incorporating pseudo-proline building blocks during silica gel chromatography improved resolution, while the use of MCI gel columns enhanced final purity . Solvent selection was critical, as higher methanol concentrations (>70%) in RP-18 columns led to excessive co-elution of non-target compounds.

Q & A

Q. What are the primary mechanisms by which Morusinol modulates platelet function, and what experimental approaches validate these pathways?

this compound inhibits platelet aggregation by targeting integrin αIIb/β3 signaling, which regulates fibrinogen binding and thrombus contraction. Key methodologies include:

  • Platelet aggregation assays using collagen-induced human platelet-rich plasma (PRP) to quantify inhibition .
  • Immunoblotting to assess phosphorylation levels of IP3RI, ERK, and p38 pathways, which are suppressed by this compound .
  • Calcium mobilization analysis via Fura-2 AM fluorescence to measure [Ca²⁺]i influx inhibition .

Basic Research Question

Q. What standardized experimental models are recommended for studying this compound’s anti-thrombotic effects?

  • In vitro models : Collagen-induced platelet aggregation in PRP, with dose-response curves (e.g., 10–100 μM this compound) .
  • Ex vivo models : Thrombus contraction assays using human blood under shear stress conditions .
  • Cell viability tests (e.g., LDH release assays) to rule out cytotoxicity in platelet populations .

Advanced Research Question

Q. How can researchers resolve contradictions in data regarding this compound’s dual effects on calcium signaling and cAMP generation?

Contradictions may arise from differences in agonist concentration or experimental conditions. Methodological strategies include:

  • Independent replication across multiple labs to confirm dose-dependent effects.
  • Cross-validation using simultaneous measurement of [Ca²⁺]i and cAMP levels in the same platelet batch .
  • Pathway inhibition studies (e.g., using ERK/p38 inhibitors) to isolate confounding variables .

Advanced Research Question

Q. What methodological optimizations are critical for ensuring reproducibility in this compound in vitro studies?

  • Standardized buffer conditions : Maintain pH 7.4 and 37°C to mimic physiological environments .
  • Platelet preparation : Use PRP within 4 hours of collection to prevent activation artifacts .
  • Instrument calibration : Regular validation of aggregometers and fluorometers to reduce technical variability .

Basic Research Question

Q. What are the essential controls for experiments investigating this compound’s specificity in signaling pathways?

  • Negative controls : Vehicle-only treatments (e.g., DMSO) to assess solvent interference .
  • Positive controls : Known inhibitors (e.g., aspirin for COX-1, RGDS peptide for αIIb/β3) .
  • Internal controls : Baseline measurements of unstimulated platelets .

Advanced Research Question

Q. How can multi-omics approaches (e.g., proteomics, phosphoproteomics) enhance mechanistic studies of this compound?

  • Proteomic profiling : Identify off-target proteins affected by this compound using LC-MS/MS .
  • Phosphoproteomic networks : Map kinase cascades (e.g., ERK/p38) to clarify pathway crosstalk .
  • Data integration : Use tools like STRING or Cytoscape to correlate omics data with functional assays .

Basic Research Question

Q. What parameters should be prioritized when assessing this compound’s efficacy in antiplatelet assays?

  • IC₅₀ values for collagen-induced aggregation .
  • Time-dependent inhibition (e.g., pre-incubation time with this compound) .
  • Selectivity ratios comparing antiplatelet effects vs. cytotoxicity .

Advanced Research Question

Q. What challenges arise in translating preclinical findings on this compound to clinical thrombosis models, and how can they be mitigated?

  • Species variability : Human platelets are more sensitive to collagen than rodents; use humanized models .
  • Pharmacokinetics : Assess bioavailability and metabolism using HPLC-MS in animal plasma .
  • Ethical constraints : Adhere to protocols for human blood collection (e.g., IRB approval) .

Basic Research Question

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window?

  • Logarithmic dosing : Test 5–6 concentrations (e.g., 1–100 μM) to capture threshold effects .
  • Time-course analysis : Measure aggregation at 1, 3, and 5 minutes post-stimulation .
  • Statistical power : Use ≥3 biological replicates to ensure robustness .

Advanced Research Question

Q. What systematic review strategies are effective for synthesizing conflicting evidence on this compound’s mechanisms?

  • PRISMA guidelines : Follow structured frameworks for literature screening and quality assessment .
  • Meta-analysis : Pool data from studies using comparable agonist concentrations (e.g., 2 μg/mL collagen) .
  • Risk-of-bias tools : Evaluate experimental rigor (e.g., blinding, randomization) using Cochrane criteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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